molecular formula C7H14N3O2+ B14802219 (Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium

(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium

Cat. No.: B14802219
M. Wt: 172.21 g/mol
InChI Key: LUXZCJFDGCQXHR-UHFFFAOYSA-N
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Description

(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of (Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium typically involves multi-step organic reactions. One common synthetic route includes the reaction of dimethylamine with a suitable nitroalkene under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production.

Chemical Reactions Analysis

(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different nitrogen oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, and specific solvents. The major products formed from these reactions depend on the reaction conditions and the reagents used.

Scientific Research Applications

(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium involves its interaction with molecular targets through its functional groups. The dimethylamino group can interact with nucleophiles, while the nitro group can participate in redox reactions. These interactions can lead to the modulation of biological pathways and the formation of reactive intermediates that exert specific effects.

Comparison with Similar Compounds

(Z)-N-(3-(dimethylamino)-2-nitroallylidene)-N-methylmethanaminium can be compared with similar compounds such as:

    N-(3-(dimethylamino)propylidene)-N-methylmethanaminium: Lacks the nitro group, resulting in different reactivity and applications.

    N-(3-(dimethylamino)-2-nitropropylidene)-N-methylmethanaminium: Has a different alkylidene moiety, affecting its chemical properties

Properties

Molecular Formula

C7H14N3O2+

Molecular Weight

172.21 g/mol

IUPAC Name

[3-(dimethylamino)-2-nitroprop-2-enylidene]-dimethylazanium

InChI

InChI=1S/C7H14N3O2/c1-8(2)5-7(10(11)12)6-9(3)4/h5-6H,1-4H3/q+1

InChI Key

LUXZCJFDGCQXHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=[N+](C)C)[N+](=O)[O-]

Origin of Product

United States

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